REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]([C:16]([F:19])([F:18])[F:17])=[N:9]1.[CH3:20][CH2:21]N=C=NCCCN(C)C.C(Cl)Cl>CN(C1C=CN=CC=1)C.C(O)C>[CH2:20]([O:14][C:13]([C:12]1[N:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Cl:1])[N:9]=[C:10]([C:16]([F:19])([F:17])[F:18])[CH:11]=1)=[O:15])[CH3:21]
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Name
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|
Quantity
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11.5 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC=C1)N1N=C(C=C1C(=O)O)C(F)(F)F
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Name
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|
Quantity
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8.95 g
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Name
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|
Quantity
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200 mL
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Type
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reactant
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Smiles
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C(Cl)Cl
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Name
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|
Quantity
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530 mg
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Type
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catalyst
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Smiles
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CN(C)C=1C=CN=CC1
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Name
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Quantity
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8.6 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 500 mL flask was weighed
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Type
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CONCENTRATION
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Details
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The reaction was then concentrated in vacuo
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Type
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CUSTOM
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Details
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to remove CH2Cl2
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Type
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WASH
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Details
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The residue was washed into a separatory funnel with ethyl acetate and 1.0 M sodium carbonate
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Type
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CUSTOM
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Details
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The ethyl acetate was separated
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Type
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WASH
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Details
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washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
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The residue was purified by silica gel flash chromatography (Jones Flashmaster, 2×70 g Silica gel, gradient elution from 100% hexanes to 40% ethyl acetate over 30 minutes)
|
Duration
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30 min
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
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Type
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product
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Smiles
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C(C)OC(=O)C=1N(N=C(C1)C(F)(F)F)C1=C(C=CC=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |